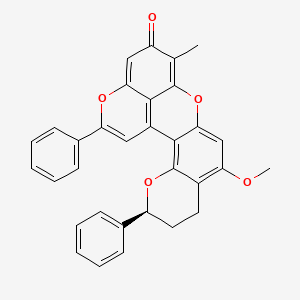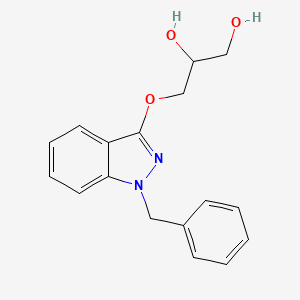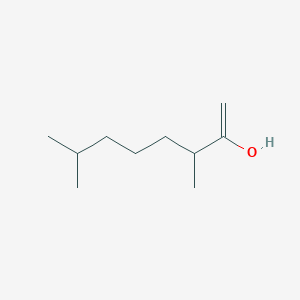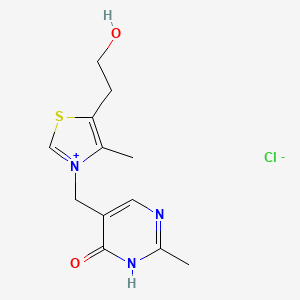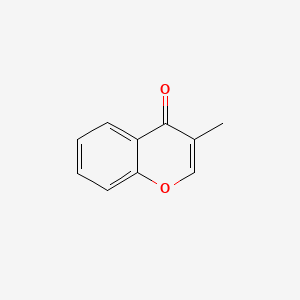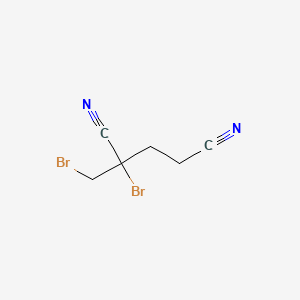
2-(Acetoxymethyl)benzoic acid
説明
2-(Acetoxymethyl)benzoic acid is a chemical compound with the molecular formula C10H10O4 . It contains a total of 24 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of 2-(Acetoxymethyl)benzoic acid involves an esterification reaction. The organic layer is dried over MgSO4, filtered, and concentrated to get an oil, which is purified on a silica gel column eluting with hexane/EA (8/2) to afford the compound as a white solid .Molecular Structure Analysis
The molecular structure of 2-(Acetoxymethyl)benzoic acid includes a total of 24 bonds. There are 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .科学的研究の応用
Synthesis and Chemical Properties
Synthesis Methods : The synthesis of related benzoic acid derivatives, like 2-hydroxy-4-methyl benzoic acid, involves methods using acetone and ethyl formate, indicating potential synthetic pathways for 2-(Acetoxymethyl)benzoic acid as well (Che Qing-ming et al., 2006).
Chemical Functionalization : Research on the Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives, including acetoxylation, shows the potential for chemical modification of 2-(Acetoxymethyl)benzoic acid (Shangda Li et al., 2016).
Analytical Chemistry and Pharmaceuticals
Solubility Studies : Investigations into the solubility of related compounds, such as 2-acetoxy benzoic acid, in various solvents, provide insights into the physical and chemical properties of 2-(Acetoxymethyl)benzoic acid, crucial for pharmaceutical formulation (Inga Hahnenkamp et al., 2010).
Protective Group in Synthesis : The use of similar benzoic acid derivatives as protective groups in organic synthesis, such as the 2-(prenyloxymethyl)benzoyl group, suggests potential applications for 2-(Acetoxymethyl)benzoic acid in protecting hydroxyl functions (J. Vatèle, 2005).
Medicinal Chemistry and Drug Design
Organometallic Compounds : Studies on aspirin analogues, like 2-acetoxy-4-(picolinamido)benzoic acid, and their organometallic complexes, provide a framework for exploring medicinal applications of 2-(Acetoxymethyl)benzoic acid derivatives in drug design (A. Ashraf et al., 2017).
Antibacterial Activity : Research on the antibacterial activity of 3-hydroxy benzoic acid hybrid derivatives highlights the potential of benzoic acid derivatives, including 2-(Acetoxymethyl)benzoic acid, in the development of new antimicrobial agents (Maruti S. Satpute et al., 2018).
Environmental and Food Science
Occurrence in Foods and Additives : Benzoic acid and its derivatives are naturally present in plant and animal tissues and are used as preservatives in food, cosmetic, and pharmaceutical products. This indicates the potential presence of 2-(Acetoxymethyl)benzoic acid in similar applications (A. D. del Olmo et al., 2017).
Co-crystallisation Studies : Research on co-crystallisation of benzoic acid derivatives with various bases in solution and by mechanical grinding shows the potential for 2-(Acetoxymethyl)benzoic acid to form complex structures, relevant in material science and drug delivery systems (Signe Skovsgaard et al., 2009).
Safety and Hazards
特性
IUPAC Name |
2-(acetyloxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-6-8-4-2-3-5-9(8)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAFFKDGFHOMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188976 | |
| Record name | 2-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxymethyl)benzoic acid | |
CAS RN |
35461-75-7 | |
| Record name | 2-(Acetoxymethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035461757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetoxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main intermolecular interaction responsible for the crystal packing of 2-(Acetoxymethyl)benzoic acid?
A1: The primary intermolecular interaction responsible for the crystal packing of 2-(Acetoxymethyl)benzoic acid is the well-known carboxylic acid dimer-forming R22(8) hydrogen-bond motif []. This motif involves two molecules of the compound forming two strong hydrogen bonds between their carboxylic acid groups.
Q2: Are there any other weaker interactions contributing to the crystal structure?
A2: Yes, besides the carboxylic acid dimer motif, weaker C(methylene,phenyl)–H⋯O(carbonyl) interactions, specifically C(6) and C(8) motifs, contribute to forming chains within the crystal structure. Additionally, one (methyl)C—H⋯π interaction provides interplanar binding, although it is noted to be weak [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)

